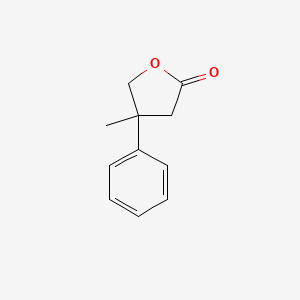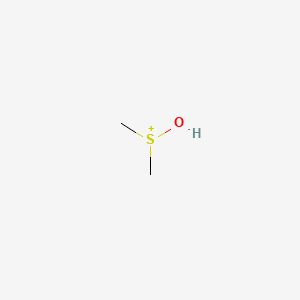
1,4-Naphthalenedione, 6,7-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 6,7-dimethoxy- is a derivative of 1,4-naphthoquinone, a compound known for its redox properties and biological activities. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the naphthalene ring, which can influence its chemical behavior and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 6,7-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide . The reaction conditions often require acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives can involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and application of the final product .
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield hydroquinone derivatives, while substitution reactions can introduce various functional groups at the methoxy positions .
科学的研究の応用
1,4-Naphthalenedione, 6,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as a redox agent in various chemical reactions and studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 6,7-dimethoxy- involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress, affecting various cellular processes, including signal transduction, mitochondrial function, and gene expression . The compound’s ability to modulate oxidative stress makes it a valuable tool in studying cellular responses to oxidative damage .
類似化合物との比較
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with methoxy groups at different positions.
Spinochrome E: A polyhydroxylated naphthoquinone found in sea urchins, known for its antioxidant properties.
Uniqueness
1,4-Naphthalenedione, 6,7-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with biological molecules. This structural variation can lead to differences in its redox behavior and biological effects compared to other naphthoquinone derivatives .
特性
CAS番号 |
38199-00-7 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
6,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-11-5-7-8(6-12(11)16-2)10(14)4-3-9(7)13/h3-6H,1-2H3 |
InChIキー |
POGRUZKQEAYHPM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=O)C=CC(=O)C2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)





